molecular formula C7H6Cl2N2O B187982 2,4-Dichlorobenzhydrazide CAS No. 5814-06-2

2,4-Dichlorobenzhydrazide

Cat. No.: B187982
CAS No.: 5814-06-2
M. Wt: 205.04 g/mol
InChI Key: QOJQHOGSXXSMKX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a crystalline white solid that exhibits solubility in water, ethanol, and various organic solvents . This compound is widely employed in diverse scientific research applications due to its versatile chemical properties.

Preparation Methods

2,4-Dichlorobenzhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

2,4-Dichlorobenzoyl chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{2,4-Dichlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4-Dichlorobenzoyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

2,4-Dichlorobenzhydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydrazones, Schiff bases, and other derivatives .

Comparison with Similar Compounds

2,4-Dichlorobenzhydrazide can be compared with other similar compounds such as:

What sets this compound apart is its unique combination of oxidizing properties and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

2,4-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQHOGSXXSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206883
Record name 2,4-Dichlorobenzhydrazide
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-06-2
Record name 2,4-Dichlorobenzhydrazide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062
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Record name 5814-06-2
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Record name 2,4-Dichlorobenzhydrazide
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Record name 2,4-dichlorobenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the hydrogen bonding pattern observed in 2,4-dichlorobenzohydrazide and how does it differ from its isomer?

A1: Unlike its isomer, 2,6-dichlorobenzohydrazide, which forms simple chains via N-H...O hydrogen bonds [], 2,4-dichlorobenzohydrazide exhibits a more complex arrangement. It forms sheets through a combination of N-H...N and N-H...O hydrogen bonds. Interestingly, these sheets display a layered structure with a polar inner layer enclosed by two non-polar outer layers []. This difference in hydrogen bonding patterns highlights the impact of chlorine atom positioning on the intermolecular interactions and overall structural organization of the molecules.

Q2: Has 2,4-dichlorobenzohydrazide been investigated for its metal-complexing abilities?

A2: Yes, research indicates that 2,4-dichlorobenzohydrazide can function as a ligand in metal complexes. Specifically, it has been used to synthesize a Co(II) complex by reacting it with pyridoxal to first form a Schiff base ligand []. This complex, with a proposed octahedral geometry, has been characterized using various techniques including elemental analysis, molar conductance measurements, LC-MS, IR, TGA, and UV spectral studies []. This finding suggests potential applications of 2,4-dichlorobenzohydrazide and its derivatives in coordination chemistry.

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